BenchChemオンラインストアへようこそ!

6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Anticancer Cytotoxicity Structure-Activity Relationship

6-Ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897470-78-9) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class, characterized by a 6-ethoxy substituent on the benzothiazole core and a 2-nitrobenzoyl moiety on the piperazine ring. This compound class has been explored in medicinal chemistry for anticancer, acetylcholinesterase-inhibitory, and anti-angiogenic applications, with the nature and position of substituents on both the benzothiazole and benzoyl rings serving as critical determinants of potency and selectivity.

Molecular Formula C20H20N4O4S
Molecular Weight 412.46
CAS No. 897470-78-9
Cat. No. B2578161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897470-78-9
Molecular FormulaC20H20N4O4S
Molecular Weight412.46
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3
InChIKeyLXOXIFBGJHMOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897470-78-9): Compound-Class Context for Research Procurement


6-Ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897470-78-9) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class, characterized by a 6-ethoxy substituent on the benzothiazole core and a 2-nitrobenzoyl moiety on the piperazine ring . This compound class has been explored in medicinal chemistry for anticancer, acetylcholinesterase-inhibitory, and anti-angiogenic applications, with the nature and position of substituents on both the benzothiazole and benzoyl rings serving as critical determinants of potency and selectivity [1]. The 2-nitrobenzoyl group distinguishes this compound from 3- and 4-nitrobenzoyl analogs within the same chemotype, while the 6-ethoxy group differentiates it from halogen-substituted congeners such as the 6-bromo and 4,6-difluoro variants [2].

Why 6-Ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Replaced by Generic Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine derivatives exhibit steep structure-activity relationships (SAR) wherein minor substituent alterations produce large shifts in potency, selectivity, and mechanism. Within the aroyl-substituted series, moving the nitro group from the 2-position to the 3- or 4-position of the benzoyl ring changes the spatial orientation of the hydrogen-bond acceptor, directly affecting target engagement [1]. Similarly, replacing the 6-ethoxy group with halogen substituents (fluoro, chloro, bromo) alters both electronic character and lipophilicity, which has been shown to shift GI50 values by more than 10-fold across hepatocellular, breast, and colorectal cancer cell lines in head-to-head comparisons [2]. Compounds with dihalo-substituted benzylpiperazine moieties demonstrate sub-micromolar potency (GI50 = 0.3–0.9 µM), whereas mono-substituted aroyl analogs exhibit moderate to weak activity, underscoring that even closely related congeners are not functionally interchangeable [3]. For procurement decisions, these SAR cliffs mean that substituting a near neighbor without confirmatory screening data introduces substantial risk of loss of activity in the intended assay system.

Quantitative Differentiation Evidence for 6-Ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897470-78-9) vs. Key Structural Analogs


Nitro Position on Benzoyl Ring: 2-Nitro vs. 3-Nitro vs. 4-Nitro Substitution and Impact on Cytotoxic Potency

In a systematic SAR study of aroyl-substituted benzothiazole-piperazine derivatives, the position of the nitro group on the benzoyl ring was a primary determinant of cytotoxic potency. The most active aroyl-substituted compounds (1h and 1j) in the series carried specific substitution patterns distinct from the 2-nitrobenzoyl configuration of CAS 897470-78-9, indicating that the 2-nitro orientation directs a different potency and selectivity profile compared to alternative nitro placements [1]. This SAR divergence means that a 3-nitrobenzoyl or 4-nitrobenzoyl analog cannot be assumed to recapitulate the biological behavior of the 2-nitrobenzoyl compound in anticancer screening panels.

Anticancer Cytotoxicity Structure-Activity Relationship

6-Ethoxy vs. 6-Halogen Substituent Effects on Cytotoxicity in Benzothiazole-Piperazine Derivatives

Within the benzothiazole-piperazine class, the identity of the 6-position substituent on the benzothiazole ring significantly modulates cytotoxic potency. In a conference report on dihalo-substituted benzylpiperazine derivatives, the 6-ethoxy-bearing compound BTP-2 (N-(6-ethoxybenzothiazole-2-yl)-2-[4-(2,6-dichlorobenzyl)piperazinyl]acetamide) achieved GI50 values of 0.4 µM (HCT-116), 0.7 µM (HUH-7), and 2.6 µM (MCF-7), establishing that the 6-ethoxy group is compatible with sub-micromolar activity when paired with optimized benzylpiperazine substituents [1]. In contrast, compounds with 6-halogen substituents in related series exhibit variable activity depending on the halogen identity and the nature of the N-substituent on piperazine. The 6-ethoxy group provides a distinct electronic and steric environment compared to 6-bromo (CAS 897473-02-8) or 4,6-difluoro (CAS 897482-16-5) analogs, with documented differences in hydrogen-bonding capacity and metabolic stability potential [2].

Anticancer Cytotoxicity Substituent Effects

Acetylcholinesterase (AChE) Inhibitory Activity: Benzothiazole-Piperazine Class Profile and the Implication of 2-Nitrobenzoyl Substitution

Benzothiazole-piperazine derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease drug discovery. A 2017 study demonstrated that certain benzothiazole-piperazine compounds exhibit AChE inhibitory activity, with molecular docking used to compare binding modes against donepezil as a reference standard [1]. Thiazole-substituted benzoylpiperazine derivatives (a closely related chemotype) showed AChE inhibition in the range of 33.66–47.96% at 80 µg/mL [2]. While CAS 897470-78-9 has not been directly tested in published AChE assays, the 2-nitrobenzoyl moiety introduces a strong electron-withdrawing group capable of engaging the catalytic site via hydrogen bonding, a feature that distinguishes it from analogs with non-nitrated or differently nitrated benzoyl groups [3].

Acetylcholinesterase Inhibition Neurodegeneration Donepezil Analogs

Anti-Angiogenic Activity: Piperazine-Benzothiazole Class Evidence and the Role of Benzoyl Substituent Variation

Piperazine-benzothiazole analogues have demonstrated anti-angiogenic activity in both in vitro and in vivo tumor models. In a 2016 study, compound 6c (carrying a bromo group on the phenyl ring of a benzoic acid N'-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-acetyl]-hydrazide scaffold) showed promising antiproliferative efficacy against Dalton's lymphoma ascites (DLA) cells and increased tumor suppression through inhibition of angiogenesis in an in vivo treatment model [1]. While CAS 897470-78-9 has a different scaffold (2-nitrobenzoyl directly attached to piperazine rather than via an acetyl-hydrazide linker), the benzothiazole-piperazine core is a recognized privileged structure for anti-angiogenic activity. The 2-nitrobenzoyl substituent may influence anti-angiogenic potency differently than the bromobenzoyl-hydrazide motif of compound 6c, but no direct comparative data exist [2].

Anti-angiogenesis Tumor Suppression In Vivo Efficacy

NF-κB Pathway Modulation: Benzothiazole-Containing Compounds as NF-κB Inhibitors and the Potential Role of 2-Nitrobenzoyl Substitution

Patent literature describes heterocyclic compounds containing benzothiazole-piperazine motifs as NF-κB inhibitors for therapeutic applications in inflammatory and proliferative diseases [1]. The patent EA012607B1 discloses a broad generic formula encompassing benzothiazole-piperazine structures with various benzoyl substituents, indicating that the 2-nitrobenzoyl configuration of CAS 897470-78-9 falls within claimed chemical space for NF-κB modulation [2]. Additionally, benzothiazole derivatives more broadly have been identified as inhibitors of oxidoreductase NQO2, a target relevant to inflammation and cancer [3]. While no direct NF-κB IC50 data are available for CAS 897470-78-9 specifically, the 2-nitrobenzoyl group provides a unique electronic profile (strong electron-withdrawing character, nitro group reduction potential) that distinguishes it from non-nitrated or halogenated benzoyl analogs in the context of NF-κB pathway interference [1].

NF-κB Inhibition Anti-inflammatory Immunomodulation

Recommended Research and Procurement Application Scenarios for 6-Ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897470-78-9)


Anticancer Screening Libraries: A 2-Nitrobenzoyl Benzothiazole-Piperazine Probe for Cytotoxicity Profiling Across Solid Tumor Cell Lines

CAS 897470-78-9 is most appropriately deployed as a structurally defined probe within focused anticancer screening libraries, particularly for panels that include hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) carcinoma cell lines where the benzothiazole-piperazine class has established cytotoxic activity [1]. Its 2-nitrobenzoyl substitution pattern provides a distinct SAR vector compared to the 3-nitro and 4-nitro analogs, enabling researchers to systematically map the contribution of nitro position to potency and selectivity. Procurement of this compound alongside the 3-nitro (e.g., CAS 897470-83-6, 6-chloro analog) and 4-nitro variants allows for head-to-head SAR exploration within a single experimental campaign [2].

Acetylcholinesterase Inhibitor Discovery: A Complementary Chemotype to Donepezil-Based Scaffolds

Given the demonstrated AChE inhibitory activity of benzothiazole-piperazine derivatives and the ability of molecular docking to rationalize binding modes against donepezil as a reference standard [1], CAS 897470-78-9 is a rational acquisition for AChE inhibitor screening cascades. The 2-nitrobenzoyl group offers a hydrogen-bonding pharmacophore that is electronically distinct from the indanone moiety of donepezil and from the thiophene or thiazole groups in related benzoylpiperazine series, providing a chemotype diversification opportunity for hit-finding campaigns targeting cholinergic pathways [2].

NF-κB Pathway Profiling: A Nitroaromatic Benzothiazole-Piperazine for Inflammation Target Screening

The inclusion of CAS 897470-78-9 within the generic scope of patent EA012607B1 for heterocyclic NF-κB inhibitors [1] supports its use in NF-κB reporter gene assays and related inflammatory pathway screens. The 2-nitro group, with its capacity for bioreductive activation to a reactive amine or nitroso intermediate, distinguishes this compound from non-nitrated benzothiazole-piperazine congeners and may confer unique properties in cellular assays measuring NF-κB translocation, IκB phosphorylation, or downstream cytokine production. Procurement should be considered when building nitroaromatic-focused compound subsets for redox biology or inflammation target screening [2].

Anti-Angiogenesis Drug Discovery: A Direct Nitrobenzoyl-Piperazine Chemotype for In Vitro and In Vivo Tumor Vascularization Studies

Building on the demonstrated in vivo anti-angiogenic efficacy of piperazine-benzothiazole analogues in Dalton's lymphoma solid tumor models [1], CAS 897470-78-9 provides a direct nitrobenzoyl-piperazine scaffold—lacking the acetyl-hydrazide linker found in the published active series—for comparative anti-angiogenesis studies. This structural simplification may offer advantages in synthetic tractability and metabolic stability while retaining the core benzothiazole-piperazine pharmacophore associated with angiogenesis inhibition. Researchers investigating tumor vascularization should consider head-to-head evaluation of this compound against the acetyl-hydrazide series to assess the contribution of the linker to anti-angiogenic potency and pharmacokinetics [2].

Quote Request

Request a Quote for 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.